N-(2C-G) Fentanyl (hydrochloride)
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Overview
Description
N-(2C-G) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is regulated as a Schedule I compound in the United States and is intended for research and forensic applications .
Preparation Methods
The synthesis of N-(2C-G) Fentanyl (hydrochloride) involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a common structural component in fentanyl analogs.
Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the phenethyl group and other substituents.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form, which enhances its stability and solubility.
Industrial production methods often involve optimization of these steps to achieve high yields and purity. The use of specific reagents and catalysts can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
N-(2C-G) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(2C-G) Fentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: It is used in studies to understand the biological effects and metabolism of fentanyl analogs.
Medicine: It is used in pharmacological research to develop new analgesics and to study the mechanisms of opioid action.
Industry: It is used in forensic toxicology to detect and analyze fentanyl analogs in biological samples
Mechanism of Action
N-(2C-G) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP decreases the influx of calcium ions into the cell, leading to reduced neurotransmitter release and resulting in analgesia and sedation .
Comparison with Similar Compounds
N-(2C-G) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
- N-(2C-T-2) Fentanyl (hydrochloride)
- N-(2C-T-7) Fentanyl (hydrochloride)
- N-(2C-D) Fentanyl (hydrochloride)
These compounds share a common piperidine ring structure but differ in their substituents, which can affect their potency, solubility, and pharmacological effects. N-(2C-G) Fentanyl (hydrochloride) is unique due to its specific substituents, which may confer distinct pharmacological properties and analytical characteristics .
Properties
Molecular Formula |
C26H36N2O3 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[1-[2-(2,5-dimethoxy-3,4-dimethylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C26H36N2O3/c1-6-25(29)28(22-10-8-7-9-11-22)23-13-16-27(17-14-23)15-12-21-18-24(30-4)19(2)20(3)26(21)31-5/h7-11,18,23H,6,12-17H2,1-5H3 |
InChI Key |
UPSPWPZILMIZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C(=C2OC)C)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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